molecular formula C19H16N2O3 B2449502 Benzyl 5-(benzyloxy)pyrazine-2-carboxylate CAS No. 1803586-85-7

Benzyl 5-(benzyloxy)pyrazine-2-carboxylate

Cat. No.: B2449502
CAS No.: 1803586-85-7
M. Wt: 320.348
InChI Key: XWZWLYBVZPZMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzyl 5-(benzyloxy)pyrazine-2-carboxylate” is a chemical compound with the molecular formula C19H16N2O3 . It has a molecular weight of 320.34 . This compound is a research use only product .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the retrieved data. It is known that it has a molecular weight of 320.34 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One significant application of benzyl 5-(benzyloxy)pyrazine-2-carboxylate derivatives is in the synthesis of new compounds with potential antimicrobial activities. For instance, Abdel-Gawad et al. (2003) synthesized 2-Benzyl- and 2-aryloxymethyl-3-amino-1-phenyl-pyrazolo[3,4-d]pyrimidine-4-ones by reacting arylacetylamino derivatives with hydrazine hydrate. Some of these synthesized compounds exhibited antimicrobial activity at concentrations comparable to reference antibacterial and antifungal agents, demonstrating the utility of this compound derivatives in developing new antimicrobial agents (Abdel-Gawad et al., 2003).

Synthesis and Biological Evaluation of Pyrazine Derivatives

Servusová et al. (2012) reported the synthesis of a series of amides by aminolysis of substituted pyrazinecarboxylic acid chlorides with substituted benzylamines. These compounds were evaluated for their antimycobacterial, antifungal, and antibacterial activities, as well as their ability to inhibit photosynthesis. One compound, in particular, showed high antimycobacterial activity against Mycobacterium tuberculosis, highlighting the potential of this compound derivatives in tuberculosis treatment research (Servusová et al., 2012).

Development of Antitumor Agents

In the search for novel antitumor agents, Cui et al. (2019) designed and synthesized a series of 1H-benzofuro[3,2-c]pyrazole derivatives. Their study involved the conversion of 6-methoxybenzofuran-3(2H)-one with LiHMDS followed by reaction with 3-substitued phenyl isothiocyanate, leading to the formation of thioamide intermediates. These intermediates then underwent condensation with hydrazine monohydrate to produce benzofuropyrazole derivatives. Some of these derivatives showed promising tumor cell growth inhibitory activity, particularly against leukemia and lung tumor cells, indicating the potential role of this compound derivatives in cancer research (Cui et al., 2019).

Anti-arthritic Properties

Research by Shabbir et al. (2014) on benzothiazine and pyrazole derivatives, which share a similar structural motif to this compound, demonstrated significant anti-arthritic activity. Their study involved the synthesis of N'-arylmethylidene-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)yl)acetohydrazides compounds and testing their effects on a rat model of arthritis induced by Freund's complete adjuvant. The results showed notable anti-inflammatory and immunomodulatory effects, suggesting potential applications of this compound derivatives in the development of anti-arthritic medications (Shabbir et al., 2014).

Mechanism of Action

The mechanism of action of “Benzyl 5-(benzyloxy)pyrazine-2-carboxylate” is not clearly recognized . More research is needed to understand how this compound interacts with biological systems.

Properties

IUPAC Name

benzyl 5-phenylmethoxypyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-19(24-14-16-9-5-2-6-10-16)17-11-21-18(12-20-17)23-13-15-7-3-1-4-8-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZWLYBVZPZMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(N=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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